Ethyl 4-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate
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Overview
Description
Ethyl 4-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the difluoromethyl group: This step involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure efficient mixing and reaction control.
Catalysts and solvents: Industrial processes often use more robust catalysts and solvents to enhance yield and purity.
Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 4-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering their conformation.
Pathways Involved: The compound may affect pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Ethyl 4-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate can be compared with other similar compounds such as:
Ethyl 3-(difluoromethyl)-1H-pyrazole-4-carboxylate: Similar in structure but differs in the position of the ester group.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an ester group.
Difluoromethyl pyrazole derivatives: These compounds share the difluoromethyl group but have different substituents on the pyrazole ring.
This compound stands out due to its unique combination of the difluoromethyl group and the ester functionality, which enhances its chemical and biological properties.
Properties
Molecular Formula |
C10H14F2N2O2 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 4-[3-(difluoromethyl)pyrazol-1-yl]butanoate |
InChI |
InChI=1S/C10H14F2N2O2/c1-2-16-9(15)4-3-6-14-7-5-8(13-14)10(11)12/h5,7,10H,2-4,6H2,1H3 |
InChI Key |
ZWAYDBMZHNFXPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCN1C=CC(=N1)C(F)F |
Origin of Product |
United States |
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